molecular formula C25H28F2N4O B4935686 N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Cat. No. B4935686
M. Wt: 438.5 g/mol
InChI Key: NEHCAKSEGNNNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective inhibitor of a specific protein that plays a critical role in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves the inhibition of a specific protein called Bcl-2. Bcl-2 is a member of the Bcl-2 family of proteins, which play a critical role in regulating apoptosis. By inhibiting Bcl-2, N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cancer cell growth and induce apoptosis. In vivo studies have also shown that N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide in lab experiments is its specificity for Bcl-2. This compound is a selective inhibitor of Bcl-2, which means that it does not affect other proteins in the Bcl-2 family. This specificity makes it an ideal tool for studying the role of Bcl-2 in cancer and other diseases.
One of the limitations of using N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide in lab experiments is its complex synthesis method. This compound requires specialized equipment and expertise, which can make it challenging to produce in large quantities.

Future Directions

There are several future directions for the study of N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide. One direction is to further investigate its potential applications in cancer therapy. Another direction is to study its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves several steps, including the reaction of 3,5-difluorobenzyl chloride with piperidine, followed by the reaction of the resulting compound with 1H-pyrazole-5-carboxylic acid. The final step involves the reaction of the resulting compound with 4-phenylbutyric acid chloride. The synthesis method is complex, and it requires specialized equipment and expertise.

Scientific Research Applications

N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has potential applications in scientific research, particularly in the study of cancer and other diseases. This compound is a selective inhibitor of a specific protein that is overexpressed in many cancer cells. By inhibiting this protein, N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide can potentially inhibit cancer cell growth and induce apoptosis.

properties

IUPAC Name

N-[2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F2N4O/c26-21-15-20(16-22(27)17-21)18-30-13-10-23(11-14-30)31-24(9-12-28-31)29-25(32)8-4-7-19-5-2-1-3-6-19/h1-3,5-6,9,12,15-17,23H,4,7-8,10-11,13-14,18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHCAKSEGNNNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

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